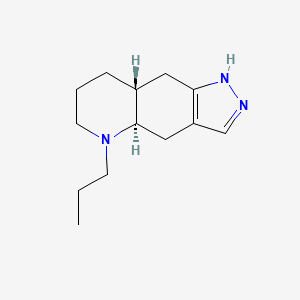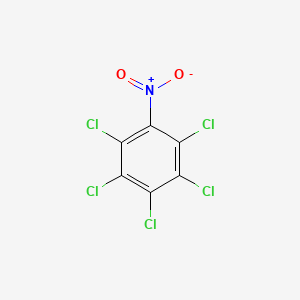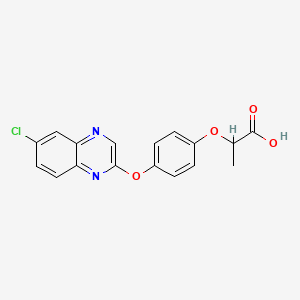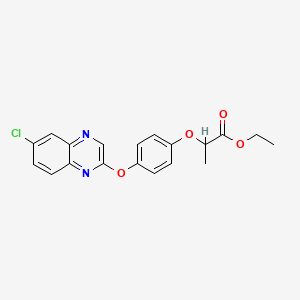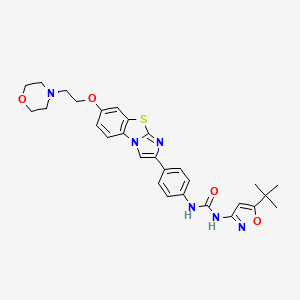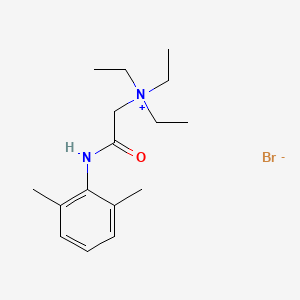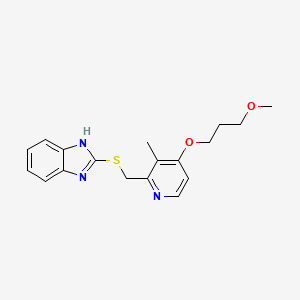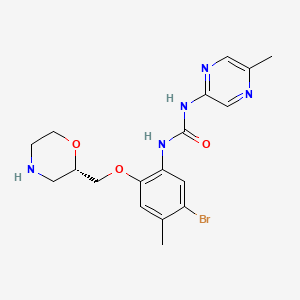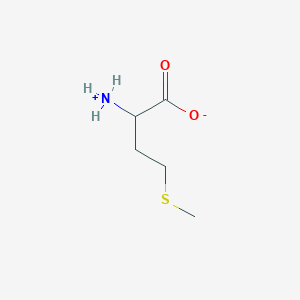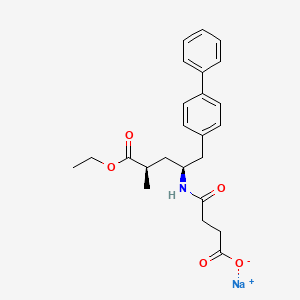
AHU-377 sodium salt
Descripción general
Descripción
Sacubitril, also known as AHU377, is angiotensin receptor neprilysin inhibitor being studied for use in combination with valsartan for heart failure. Sacubitril is a prodrug that is activated to LBQ657 by de-ethylation via esterases. LBQ657 inhibits the enzyme neprilysin, which is responsible for the degradation of atrial and brain natriuretic peptide, two blood pressure lowering peptides that work mainly by reducing blood volume.
Mecanismo De Acción
Target of Action
Sacubitril sodium, also known as AHU-377 sodium salt, primarily targets neprilysin , a neutral endopeptidase enzyme . Neprilysin is responsible for the degradation of natriuretic peptides such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and c-type natriuretic peptide (CNP) . These peptides play a crucial role in regulating blood volume and blood pressure .
Mode of Action
Sacubitril sodium is a prodrug that is activated to sacubitrilat (LBQ657) by de-ethylation via esterases . Sacubitrilat inhibits neprilysin, preventing the degradation of natriuretic peptides . This inhibition leads to increased concentrations of these peptides, resulting in vasodilation, natriuresis (excretion of sodium in the urine), and diuresis (increased production of urine) .
Biochemical Pathways
The inhibition of neprilysin by sacubitrilat affects the natriuretic peptide system (NPS), leading to the activation of cGMP signaling pathways that regulate volume and blood pressure . This results in vasodilation and increased excretion of sodium, thereby reducing blood volume and blood pressure . Additionally, sacubitril/valsartan has been shown to have effects on cardiac fibrosis through the regulation of transforming growth factor-β1/small mothers against decapentaplegic (TGF-β/Smad) signaling pathways .
Pharmacokinetics
Sacubitril sodium is rapidly absorbed and converted to its active form, sacubitrilat . The maximum plasma concentrations of sacubitril, sacubitrilat, and valsartan are reached within 0.5, 1.5–2.0, and 2.0–3.0 hours, respectively . Sacubitril is eliminated predominantly as sacubitrilat through the kidneys .
Result of Action
The inhibition of neprilysin by sacubitrilat leads to reduced breakdown and increased concentration of endogenous natriuretic peptides . This results in vasodilation, natriuresis, and diuresis, which can help to reduce blood volume and blood pressure . In addition, sacubitril/valsartan has been shown to have cardioprotective effects on cellular and molecular modulation in cardiac remodeling .
Action Environment
The efficacy of sacubitril sodium can be influenced by various environmental factors. For instance, the presence of certain medical conditions, such as heart failure or hypertension, can affect the drug’s action . Additionally, the drug’s efficacy can be influenced by the patient’s diet, particularly the intake of sodium
Análisis Bioquímico
Biochemical Properties
Sacubitril sodium is a single molecule that is comprised of molecular moieties of valsartan, an angiotensin receptor blocker (ARB), and Sacubitril . It is converted by enzymatic cleavage of the ethyl ester into the active neprilysin inhibiting metabolite LBQ657 . Neprilysin is an enzyme that degrades natriuretic peptides, such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and c-type natriuretic peptide (CNP) . By inhibiting neprilysin, Sacubitril sodium increases the levels of these peptides, leading to vasodilation and reduction of blood volume .
Cellular Effects
In cardiac fibroblasts, the active neprilysin inhibiting metabolite LBQ657 had no discernible effects . Lbq657 modestly inhibits cardiac myocyte hypertrophy . This suggests that Sacubitril sodium may have a role in regulating cardiac cell function and could potentially influence cell signaling pathways and gene expression related to cardiac hypertrophy.
Molecular Mechanism
The molecular mechanism of Sacubitril sodium involves the inhibition of neprilysin, which leads to increased levels of natriuretic peptides . These peptides bind to their respective receptors, leading to the activation of cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G. This kinase phosphorylates multiple targets, leading to vasodilation and natriuresis .
Temporal Effects in Laboratory Settings
In normotensive rats, pretreatment with Sacubitril sodium augments ANP-evoked plasma cGMP levels by 2.4, 3.3, and 4.0 fold, respectively (4h AUC compared to vehicle) . This suggests that the effects of Sacubitril sodium can be observed over time in laboratory settings.
Dosage Effects in Animal Models
In animal models, the effects of Sacubitril sodium have been shown to be dose-dependent . For example, in normotensive rats, pretreatment with Sacubitril sodium at doses of 3, 10, and 30 mg/kg, PO, augments ANP-evoked plasma cGMP levels .
Metabolic Pathways
Sacubitril sodium is involved in the natriuretic peptide system, a key regulator of cardiovascular and renal function . By inhibiting neprilysin, Sacubitril sodium prevents the degradation of natriuretic peptides, leading to their accumulation and increased activity .
Subcellular Localization
Given its role as a neprilysin inhibitor, it is likely that it interacts with this enzyme at the locations where neprilysin is typically found, such as the plasma membrane .
Propiedades
IUPAC Name |
sodium;4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO5.Na/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19;/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28);/q;+1/p-1/t17-,21+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTBVEJIZWGATF-JKSHRDEXSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28NNaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164362 | |
| Record name | AHU-377 sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149690-05-1 | |
| Record name | Sacubitril sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149690051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AHU-377 sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 3-{[(2S,4R)-1-{[1,1'-biphenyl]-4-yl}-5-ethoxy-4-methyl-5-oxopentan-2-yl]carbamoyl}propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SACUBITRIL SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MOP72GEP8Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



